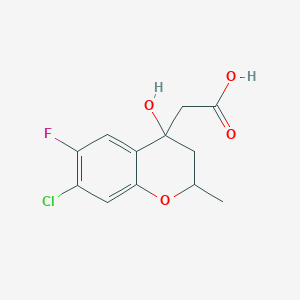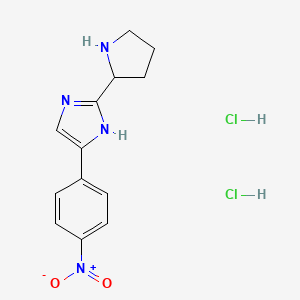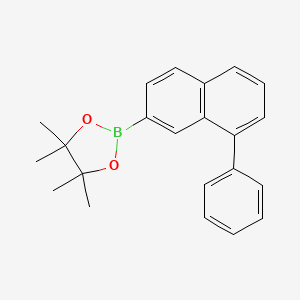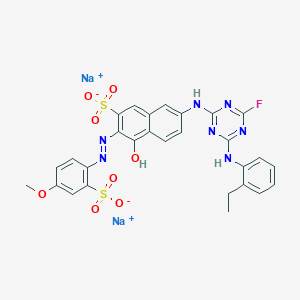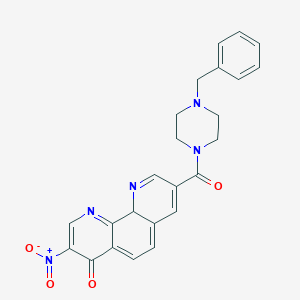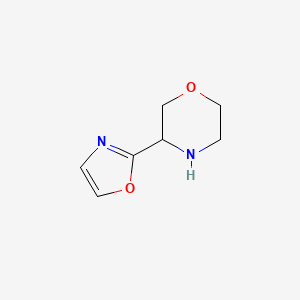
Morpholine, 3-(2-oxazolyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Morpholine, 3-(2-oxazolyl)- is a heterocyclic compound that combines the structural features of morpholine and oxazole. Morpholine is a six-membered ring containing both nitrogen and oxygen atoms, while oxazole is a five-membered ring with nitrogen and oxygen atoms. The combination of these two rings in a single molecule imparts unique chemical and biological properties to Morpholine, 3-(2-oxazolyl)-.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 3-(2-oxazolyl)- typically involves the reaction of amino alcohols with nitriles, carboxylic acids, or aldehydes. One common method is the reaction of ethanolamine with aryl nitriles using a ruthenium(II) catalyst under neat conditions . This reaction proceeds efficiently with quinolinolate ligands, which act as effective catalysts.
Industrial Production Methods
Industrial production of Morpholine, 3-(2-oxazolyl)- often involves the use of transition metal catalysis and stereoselective synthesis. The process typically includes coupling, cyclization, and reduction reactions of amino alcohols and α-haloacid chlorides . These methods ensure high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Morpholine, 3-(2-oxazolyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide.
Major Products Formed
The major products formed from these reactions include various substituted morpholine and oxazole derivatives, which can be further utilized in pharmaceutical and industrial applications .
Wissenschaftliche Forschungsanwendungen
Morpholine, 3-(2-oxazolyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential as an antibacterial and antiviral agent.
Industry: Utilized in the production of polymers and as a catalyst in various chemical reactions
Wirkmechanismus
The mechanism of action of Morpholine, 3-(2-oxazolyl)- involves its interaction with specific molecular targets and pathways. For instance, in antibacterial applications, the compound can disrupt bacterial cell membranes and induce the production of reactive oxygen species (ROS), leading to bacterial cell death . The compound’s unique structure allows it to interact with multiple targets, enhancing its efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxazoline: A five-membered ring with nitrogen and oxygen atoms, similar to the oxazole ring in Morpholine, 3-(2-oxazolyl)-.
Morpholine: A six-membered ring with nitrogen and oxygen atoms, similar to the morpholine ring in Morpholine, 3-(2-oxazolyl)-.
Thiazole: A five-membered ring with sulfur and nitrogen atoms, structurally similar to oxazole
Uniqueness
Morpholine, 3-(2-oxazolyl)- is unique due to its combination of morpholine and oxazole rings, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C7H10N2O2 |
|---|---|
Molekulargewicht |
154.17 g/mol |
IUPAC-Name |
3-(1,3-oxazol-2-yl)morpholine |
InChI |
InChI=1S/C7H10N2O2/c1-3-10-5-6(8-1)7-9-2-4-11-7/h2,4,6,8H,1,3,5H2 |
InChI-Schlüssel |
FGWTVYOVYUYUOB-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCC(N1)C2=NC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


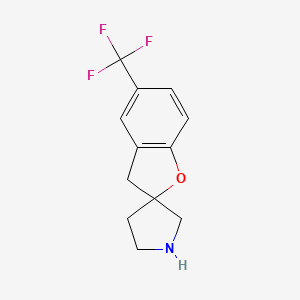
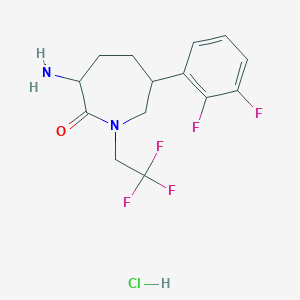
![2-amino-N-methyl-N-[(4-methylsulfanylphenyl)methyl]propanamide](/img/structure/B14786532.png)
![(13S,17R)-17-acetyl-17-hydroxy-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14786538.png)

![1-[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]-3-(2-Hydroxyethyl)urea](/img/structure/B14786554.png)

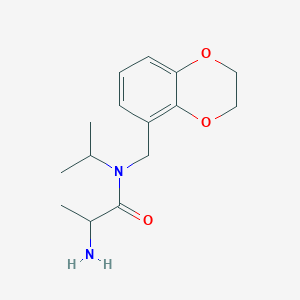
![3,6-Dichloro-4-[2,2,2-trideuterio-1,1-bis(trideuteriomethyl)ethyl]pyridazine](/img/structure/B14786582.png)
